Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the condensation of 2-chloro-5-fluoroaniline with ethyl 2-bromoacetate, followed by cyclization with formamide under acidic conditions . Another approach involves the use of iodine as a catalyst for the condensation between a ketone and an exocyclic amino group, followed by tautomerization, cyclization, and oxidative aromatization .
Industrial Production Methods
Industrial production methods for this compound often involve solvent-free and catalyst-free synthesis under microwave irradiation, which offers advantages such as shorter reaction times and higher yields . Additionally, metal-free direct synthesis methods have been developed, which provide practical benefits like mild reaction conditions and broad functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with specific receptors in the central nervous system, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-chloro imidazo[1,2-a]pyridine: Exhibits improved potency against extracellular and intracellular Mycobacterium tuberculosis.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Shows significant activity against MDR-TB and XDR-TB.
Uniqueness
Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties contribute to its unique reactivity and potential therapeutic applications, distinguishing it from other imidazo[1,2-A]pyridine derivatives.
Properties
Molecular Formula |
C16H12ClFN2O2 |
---|---|
Molecular Weight |
318.73 g/mol |
IUPAC Name |
ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H12ClFN2O2/c1-2-22-16(21)15-14(11-9-10(18)6-7-12(11)17)19-13-5-3-4-8-20(13)15/h3-9H,2H2,1H3 |
InChI Key |
PFPXLDKPJJMUMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2)C3=C(C=CC(=C3)F)Cl |
Origin of Product |
United States |
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